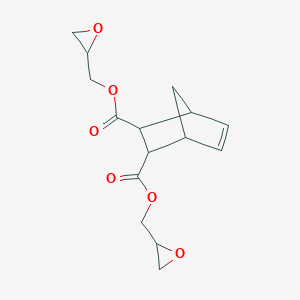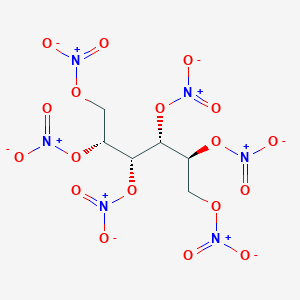
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide, commonly known as ENA, is a chemical compound that has been widely used in scientific research. It is a nitrosating agent that is commonly used to study the mechanisms of nitrosation and to investigate the effects of nitrosation on biological systems.
Mecanismo De Acción
ENA is a nitrosating agent, which means that it can transfer a nitroso group (NO) to other molecules. The mechanism of nitrosation involves the formation of nitrosating species, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The reaction of ENA with amino acids, peptides, and proteins leads to the formation of nitrosated products. The nitrosation of DNA and RNA can lead to the formation of mutagenic and carcinogenic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ENA are complex and depend on the specific molecule that is being nitrosated. Nitrosation of amino acids, peptides, and proteins can lead to changes in their structure and function. Nitrosation of DNA and RNA can lead to mutations and carcinogenesis. ENA has also been shown to induce oxidative stress and to activate the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENA is a useful tool for investigating the mechanisms of nitrosation and the effects of nitrosation on biological systems. It is a relatively stable compound that can be easily synthesized and purified. However, ENA has some limitations for lab experiments. It is a potent nitrosating agent that can react with a wide range of nucleophiles, which can make it difficult to control the reaction. Additionally, ENA can induce oxidative stress, which can confound the interpretation of experimental results.
Direcciones Futuras
There are many future directions for research on ENA. One area of interest is the development of new nitrosating agents that are more selective and less toxic than ENA. Another area of interest is the investigation of the effects of nitrosation on specific proteins and enzymes. Finally, the development of new techniques for detecting and quantifying nitrosated products will be important for advancing our understanding of the mechanisms of nitrosation.
Métodos De Síntesis
ENA can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with nitrosylsulfuric acid. The reaction yields ENA as a yellow crystalline solid. The purity of the compound is typically determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
ENA has been widely used in scientific research to investigate the mechanisms of nitrosation and to study the effects of nitrosation on biological systems. ENA is commonly used to nitrosate amino acids, peptides, and proteins. This allows researchers to investigate the effects of nitrosation on the structure and function of these molecules. ENA has also been used to study the effects of nitrosation on DNA and RNA.
Propiedades
Número CAS |
15862-16-5 |
|---|---|
Nombre del producto |
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide |
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
N-(4-ethoxy-2-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-18-8-4-5-9(10(6-8)13(16)17)12(11-15)7(2)14/h4-6H,3H2,1-2H3 |
Clave InChI |
HXKVFSCPSAIRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)N(C(=O)C)N=O)[N+](=O)[O-] |
Otros números CAS |
15862-16-5 |
Sinónimos |
2-NITRO-N-NITROSOPHENACETIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)






![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)




